4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a benzonitrile moiety, and a cyclopentyl group attached to a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For instance, the trifluoromethylation of carbon-centered radical intermediates is a common method .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure but lacks the cyclopentyl group.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone moiety.
Uniqueness
4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14F3NO |
---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
4-[cyclopentyl(hydroxy)methyl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H14F3NO/c15-14(16,17)12-7-10(5-6-11(12)8-18)13(19)9-3-1-2-4-9/h5-7,9,13,19H,1-4H2 |
InChI Key |
IYXYQMDYJYAXNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origin of Product |
United States |
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